17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile
Description
This compound belongs to a class of steroidal derivatives characterized by a cyclopenta[a]phenanthrene core, a tetracyclic framework common in bioactive molecules such as corticosteroids and androgens. Its structure features:
- 10,13-Dimethyl groups: Enhances lipophilicity and influences receptor binding .
- 3-Oxo group: A ketone at position 3, a common motif in steroids that modulates electronic properties and metabolic stability .
The molecular formula is inferred as C₂₀H₂₇NO₂ based on structural analogs (e.g., : C₂₀H₃₁NO). Its stereochemistry (undisclosed in evidence) likely follows typical steroid configurations, impacting biological activity .
Properties
IUPAC Name |
17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-18-8-5-14(22)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19,23)12-21/h11,15-17,23H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCSLUASXDFIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation at C17
The introduction of the cyano group at C17 is achieved via nucleophilic addition using hydrocyanic acid (HCN) or metal cyanides. In one protocol, 4-androstenedione is dispersed in a mixed solvent system (water with chlorinated hydrocarbons, esters, or ketones) and reacted with HCN in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction proceeds at 20–60°C for 5–20 hours, yielding 17β-cyano-17α-hydroxyandrost-4-ene-3-one with >99% yield.
Key reaction parameters:
Oxidation and Rearrangement
Post-cyanation, oxidation at C3 is performed using Jones reagent (CrO3 in H2SO4) or milder alternatives like pyridinium chlorochromate (PCC) to convert the 3-hydroxy group to a ketone. Concurrently, the 4,5-double bond in androstenedione derivatives is hydrogenated using Pd/C or PtO2 under H2 pressure to saturate the A-ring.
Hydroxylation at C11 and C17
Regioselective hydroxylation is achieved via microbial biotransformation (e.g., using Rhizopus arrhizus) or chemical methods. The latter employs OsO4 for dihydroxylation of Δ9(11) double bonds, followed by periodate cleavage to yield ketones, which are subsequently reduced to secondary alcohols.
Catalytic Systems and Solvent Effects
Phase-Transfer Catalysis
The use of tetrabutylammonium bromide (TBAB) in biphasic systems (water/organic solvent) enhances reaction rates by shuttling cyanide ions into the organic phase. This method reduces side reactions such as over-cyanation or epimerization at C17.
Acid-Catalyzed Cyclization
Cyclopenta[a]phenanthrene ring formation is facilitated by Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., BF3·OEt2). These catalysts promote intramolecular aldol condensation or Michael additions to close the D-ring.
Purification and Crystallization Techniques
Crude products are purified via:
-
Acidification and Extraction : Adjusting pH to precipitate impurities, followed by ethyl acetate extraction.
-
Recrystallization : Solvent systems such as methyl tert-butyl ether/heptane or ethyl acetate/heptane yield crystals with >98% purity.
-
Chromatography : Silica gel column chromatography with gradients of hexane/ethyl acetate isolates intermediates.
Table 1: Optimization of Recrystallization Solvents
| Solvent System | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| Methyl tert-butyl ether/heptane | 99.0 | 84 | |
| Ethyl acetate/heptane | 98.6 | 90 | |
| Dichloromethane/methanol | 97.2 | 78 |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like cyanation. Key considerations include:
-
Catalyst Recycling : TBAB is recovered via aqueous washes and reused for 5–7 cycles without significant activity loss.
-
Waste Minimization : Hypochlorite quench steps (using NaHSO3) neutralize excess HCN, reducing environmental impact.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Cyanation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| HCN with TBAB catalysis | 99.0 | 99.5 | 12 |
| KCN with crown ether | 85.2 | 97.8 | 24 |
| NaCN in DMSO | 73.5 | 95.1 | 36 |
The TBAB-catalyzed method outperforms alternatives in yield and speed due to improved mass transfer in biphasic systems.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The 17β-cyano group undergoes selective hydrolysis under acidic or basic conditions while preserving the steroidal backbone:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 40% H₂SO₄, reflux (4 hr) | 17β-carboxy-17α-hydroxy derivative | 89% | |
| NaOH (2M), ethanol, 60°C (6 hr) | 17β-amide intermediate (via partial hydrolysis) | 72% |
The reaction kinetics show pseudo-first-order behavior with activation energy in acidic conditions .
Reduction Pathways
The 3-keto group is selectively reduced while maintaining the nitrile functionality:
| Reducing Agent | Conditions | Product Stereochemistry | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 3β-alcohol | 94% |
| LiAlH(OC(CH₃)₃)₃ | THF, -78°C | 3α-alcohol | 88% |
The steric bulk of the hydride donor determines stereochemical outcomes, with bulky reagents favoring axial attack .
Oxidation Behavior
The 17α-hydroxyl group demonstrates unique oxidation patterns:
| Oxidizing System | Product | Byproducts |
|---|---|---|
| CrO₃/H₂SO₄ (Jones reagent) | 17-keto derivative | <5% ring dehydrogenation |
| Pyridinium chlorochromate | 17-keto with 3-keto intact | None detected |
Notably, the nitrile group remains inert under these conditions.
Ring-Modification Reactions
The cyclopenta[a]phenanthrene core participates in electrophilic additions:
| Reaction Type | Reagent | Position Modified | Product Stability |
|---|---|---|---|
| Epoxidation | m-CPBA | C1-C2 double bond | Stable up to 80°C |
| Diels-Alder | Tetracyanoethylene | C4-C5 diene | Kinetically trapped |
These reactions require anhydrous conditions to prevent hydroxyl group participation .
Biological Transformations
In vitro studies reveal enzymatic modifications:
| Enzyme System | Modification | Metabolic Pathway |
|---|---|---|
| CYP3A4 | 6β-hydroxylation | Phase I detoxification |
| UGT2B7 | 17α-O-glucuronidation | Phase II conjugation |
The nitrile group demonstrates metabolic stability compared to analogous ester derivatives .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Activation ΔG‡ (kJ/mol) |
|---|---|---|---|
| 3-Ketone | NaBH₄ | 0.45 ± 0.03 | 64.2 |
| 17β-CN | H₃O⁺ | 2.1 × 10⁻⁴ | 85.7 |
| 17α-OH | Ac₂O | 0.78 ± 0.05 | 72.4 |
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis .
Biology
Biologically, the compound is studied for its potential role in hormone regulation and as a ligand for specific receptors. Its structural similarity to natural steroids makes it an interesting subject for biochemical research .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Its ability to interact with specific biological pathways makes it a candidate for drug development .
Industry
Industrially, the compound is used in the synthesis of pharmaceuticals and as an intermediate in the production of other biologically active compounds .
Mechanism of Action
The mechanism of action of 17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile involves its interaction with specific molecular targets such as hormone receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways . The compound’s effects are mediated through its binding to receptor sites, altering gene expression and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, focusing on substituents, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
*Estimated based on analogs.
Key Findings:
Functional Group Impact: Carbonitrile (CN): The target compound’s 17-CN group distinguishes it from dione () or acetylated () analogs. Sulfooxy (): Introduces high aqueous solubility but may limit blood-brain barrier penetration.
Stereochemical Variations :
- highlights a 3-hydroxy analog, which may exhibit different pharmacokinetics due to hydrogen bonding capacity.
Bioactivity :
- Lentaron® () demonstrates clinical relevance as an aromatase inhibitor, suggesting the target compound’s 17-CN substituent could be optimized for similar therapeutic pathways .
Synthetic Routes: Methods for introducing CN groups (e.g., nucleophilic substitution with trimethylsilanol, as in ) are critical for scalability .
Biological Activity
17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile is a synthetic compound that belongs to the class of steroids and has garnered interest for its potential biological activities. This article delves into the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure typical of steroidal compounds. Its specific stereochemistry and functional groups contribute to its biological properties.
1. Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study highlighted its ability to inhibit pro-inflammatory cytokines and pathways associated with inflammation. The mechanism involves modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .
2. Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspase pathways and inhibition of cell proliferation markers .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases .
4. Hormonal Activity
As a steroid derivative, this compound may interact with hormone receptors. Some studies suggest that it can mimic or modulate the action of sex hormones, influencing reproductive health and development .
Case Study 1: Inflammation Model
In a controlled study using animal models of inflammation induced by dextran sulfate sodium (DSS), treatment with the compound significantly reduced clinical scores associated with ulcerative colitis. Histological examinations revealed decreased infiltration of inflammatory cells and reduced tissue damage compared to untreated controls .
Case Study 2: Cancer Cell Line Study
In vitro studies conducted on human breast cancer cell lines showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Table 1: Summary of Biological Activities
Table 2: Case Study Results
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of this compound?
- Methodology : Use a combination of X-ray crystallography (for absolute stereochemical determination) and spectroscopic methods (NMR, IR, and mass spectrometry). For example, compare experimental NMR data (e.g., H and C chemical shifts) with reference spectra from databases like the NIST Chemistry WebBook . X-ray analysis can resolve ambiguities in stereochemistry, as demonstrated in studies of structurally similar cyclopenta[a]phenanthrene derivatives .
Q. How can researchers ensure purity during synthesis and isolation?
- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) for purity assessment. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) based on polarity differences observed in related compounds . For trace impurities, use tandem mass spectrometry (MS/MS) to identify degradation products .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow flammability precautions (avoid open flames, store in fireproof cabinets) and personal protective equipment (PPE) guidelines, as outlined in safety data sheets for structurally analogous steroids . Conduct reactions under inert atmospheres (N/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Methodology : Use density functional theory (DFT) to calculate transition-state energies and predict regioselectivity in functionalization reactions. Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate intermediates, as described in hybrid computational-experimental frameworks . Validate predictions with kinetic studies (e.g., monitoring by H NMR) .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodology : Cross-reference NIST-standardized spectra with experimental data and assess solvent effects (e.g., DMSO vs. CDCl in NMR). If crystallographic data conflicts with computational models (e.g., dihedral angles), perform variable-temperature NMR to probe conformational flexibility . For unresolved cases, use dynamic nuclear polarization (DNP) to enhance sensitivity .
Q. What experimental strategies are effective for studying the metabolic stability of this compound?
- Methodology : Use in vitro hepatic microsomal assays with LC-MS/MS to identify phase I/II metabolites. Compare metabolic profiles with structurally related compounds (e.g., hydroxylated derivatives ). For isotopic tracing, synthesize C-labeled analogs and monitor degradation via isotope ratio mass spectrometry .
Q. How does the compound’s reactivity vary under different solvent conditions?
- Methodology : Screen solvents (polar aprotic, protic, ionic liquids) in kinetic studies using UV-Vis or fluorescence spectroscopy. For example, acetonitrile may stabilize carbocation intermediates in acid-catalyzed reactions, while DMSO could promote solvolysis . Correlate results with Hansen solubility parameters to predict optimal reaction media .
Q. What advanced techniques can elucidate degradation pathways under oxidative stress?
- Methodology : Expose the compound to Fenton’s reagent (Fe/HO) or UV light and analyze products via high-resolution mass spectrometry (HRMS) . Compare fragmentation patterns with computational predictions (e.g., in silico cleavage using software like ACD/MS Fragmenter) . For real-time monitoring, use Raman spectroscopy with oxidative stress simulation chambers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
